molecular formula C17H26N2O3S B4518472 N-[1-(4-ethylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[1-(4-ethylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4518472
M. Wt: 338.5 g/mol
InChI Key: MYJCHLDOSZLRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-ethylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H26N2O3S and its molecular weight is 338.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.16641387 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Research indicates that certain piperidine derivatives exhibit potent anti-acetylcholinesterase (anti-AChE) activity. Substitutions on the benzamide moiety, particularly with bulky groups or the addition of alkyl or phenyl groups, significantly enhance this activity. For example, compound 21, a 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine hydrochloride, has shown remarkable inhibitory effects on acetylcholinesterase, making it a potential candidate for antidementia agent development due to its marked increase in acetylcholine content in rat brains (Sugimoto et al., 1990).

Crystal Structural Analysis

The crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its carboxylic acid analogue have been determined, providing insights into their potential as UCH-L1 potentiators. Despite being analogues, they exhibit different crystal packings, highlighting the importance of structural analysis in understanding compound behavior and effectiveness (Mambourg et al., 2021).

Serotonin Receptor Ligands

Studies have explored the N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines as a strategy for designing selective 5-HT7 receptor ligands. This approach has led to the identification of potent and selective antagonists, demonstrating potential therapeutic benefits for CNS disorders through their antidepressant-like and pro-cognitive properties (Canale et al., 2016).

Anticancer Agents

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated for their anticancer properties. Notably, certain compounds within this series have shown promising anticancer activity, suggesting their potential as therapeutic agents in cancer treatment (Rehman et al., 2018).

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-14-5-7-15(8-6-14)13(2)18-17(20)16-9-11-19(12-10-16)23(3,21)22/h5-8,13,16H,4,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJCHLDOSZLRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-ethylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-ethylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-(4-ethylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-(4-ethylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-ethylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-(4-ethylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.